molecular formula C8H6FN3 B2887531 3-(4-Fluorophenyl)-1H-1,2,4-triazole CAS No. 95728-10-2

3-(4-Fluorophenyl)-1H-1,2,4-triazole

Cat. No. B2887531
CAS RN: 95728-10-2
M. Wt: 163.155
InChI Key: KAOVZVORXFZEJJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-1,2,4-triazole (4-FPT) is an organic compound belonging to the triazole family of heterocyclic aromatic compounds. It is a white crystalline solid with a melting point of 132-133°C and a boiling point of 283°C. 4-FPT has been widely studied for its potential applications in medicine, agriculture, and other fields.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase: is an enzyme involved in melanin production, which affects skin pigmentation and can be implicated in various disorders and neurodegenerative diseases like Parkinson’s. Compounds with a 3-(4-Fluorophenyl)-1H-1,2,4-triazole structure have been studied for their potential to inhibit tyrosinase activity. This could lead to applications in pharmaceuticals and cosmetics, particularly in treatments for skin pigmentation disorders and as a preventive measure for melanin-related neurodegeneration .

Molecular Modelling

In silico studies, such as molecular docking and modelling, utilize various chemical structures to predict interactions with biological targets. The 3-(4-Fluorophenyl)-1H-1,2,4-triazole can be used in computational models to understand its binding affinity and inhibitory potential against enzymes like tyrosinase, which has implications in drug design and discovery .

properties

IUPAC Name

5-(4-fluorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOVZVORXFZEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1H-1,2,4-triazole

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